molecular formula C21H23N3O4S2 B2988448 4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 330675-51-9

4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2988448
CAS No.: 330675-51-9
M. Wt: 445.55
InChI Key: DWVDQQNLNVVWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the para position of the benzamide core and a 1,3-thiazol-2-yl moiety substituted with a 2-methoxyphenyl group at position 2. Its molecular formula is C₂₁H₂₂N₃O₄S₂, with a molecular weight of 447.54 g/mol (calculated based on analogs in ). The diethylsulfamoyl group contributes to its sulfonamide-based pharmacophore, while the thiazole ring and methoxyphenyl substituent influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-4-24(5-2)30(26,27)16-12-10-15(11-13-16)20(25)23-21-22-18(14-29-21)17-8-6-7-9-19(17)28-3/h6-14H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVDQQNLNVVWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of thiazole and benzamide moieties, which are known to exhibit various biological properties, including antibacterial, antifungal, and anticancer activities.

Biological Activity Overview

Research has indicated that compounds containing thiazole and benzamide derivatives often possess significant biological activities. The specific activities associated with this compound include:

  • Antimicrobial Properties : Studies have shown that similar compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, benzothiazole derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Preliminary findings suggest that this compound may inhibit cancer cell proliferation. Compounds with similar structural motifs have been reported to exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazole-based compounds found that derivatives similar to this compound demonstrated significant antibacterial activity. The minimum inhibitory concentrations (MICs) against E. coli and S. aureus were determined using broth microdilution methods, following CLSI guidelines.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B6432
This compoundTBDTBD

Anticancer Activity

In vitro studies have assessed the anticancer potential of related thiazole derivatives. The compound was tested against several cancer cell lines using the CCK-8 assay to evaluate cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.12
A549 (Lung Cancer)6.75
SK-BR-3 (Breast Cancer)3.45

These results indicate that the compound exhibits promising activity against breast cancer cells with lower toxicity towards normal cells.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Enzyme Inhibition : Compounds with sulfamoyl groups are known to inhibit enzymes involved in cancer cell proliferation pathways.
  • DNA Binding : Similar thiazole derivatives have shown the ability to intercalate into DNA structures or bind selectively to minor grooves, affecting transcriptional processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications in the Sulfamoyl Group

The diethylsulfamoyl group (-SO₂N(Et)₂) distinguishes the target compound from analogs with alternative sulfonamide substitutions:

  • 4-(Bis(2-methoxyethyl)sulfamoyl) analogs (): These exhibit bulkier substituents, which may reduce membrane permeability compared to the diethyl group.
  • 4-(Dimethylsulfamoyl) analogs (): Smaller methyl groups may enhance solubility but reduce lipophilicity, affecting bioavailability.

Variations in the Thiazole-Attached Aromatic Ring

The 2-methoxyphenyl substituent on the thiazole ring is a critical structural feature. Comparisons with other aryl substitutions include:

  • 4-Fluorophenyl (): Fluorine’s electronegativity enhances binding affinity in some receptor interactions but may reduce π-π stacking compared to methoxy.
  • 3,4-Dimethoxyphenyl (): Additional methoxy groups could improve hydrogen bonding but increase steric hindrance.

Key Research Findings and Data

Table 2: Computational and Experimental Binding Data

Compound Target Protein/Receptor Glide Score/Kd Value Interaction Mechanism Source
ZINC5154833 (benzamide-thiazole analog) CIITA-I Glide score: -6.591 Hydrogen bonds with GLY423, SER710, ARG548
F5254-0161 (piperazine-thiazole analog) CIITA-I Glide score: -6.41 Hydrogen bonds with GLY423, ARG615
[3H]WC-10 (benzamide-piperazine analog) Dopamine D3 Receptor Kd = 1.6 nM (HEK D2L) High affinity for D3 over D2 receptors

Mechanistic Insights and Stability Considerations

  • Tautomerism : Thiazole derivatives (e.g., compounds in ) exist in thione-thiol tautomeric forms, which influence their reactivity and binding modes. The target compound’s thiazole ring may exhibit similar tautomerism .
  • Metabolic Stability : The 2-methoxy group on the phenyl ring may reduce oxidative metabolism compared to nitro or chloro substituents, as seen in analogs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.